2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
CAS No.: 2287287-77-6
Cat. No.: VC4194586
Molecular Formula: C6H6F3NO3
Molecular Weight: 197.113
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287287-77-6 |
|---|---|
| Molecular Formula | C6H6F3NO3 |
| Molecular Weight | 197.113 |
| IUPAC Name | 2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2 |
| Standard InChI Key | BULCNZAVJFXNRD-UHFFFAOYSA-N |
| SMILES | C1C(=O)CN1C(=O)OCC(F)(F)F |
Introduction
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate is a synthetic organic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of azetidine derivatives, which are four-membered ring compounds containing nitrogen. The presence of a trifluoroethyl group and a 3-oxoazetidine moiety makes it an interesting candidate for various chemical transformations and biological studies.
Synthesis Methods
The synthesis of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate typically involves the reaction of a suitable azetidine precursor with trifluoroethyl chloroformate or a similar trifluoroethylating agent. The specific conditions for this reaction, including solvents and catalysts, can vary depending on the desired yield and purity of the product. Industrial production might employ optimized conditions to enhance efficiency and reduce environmental impact.
Chemical Reactions and Transformations
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
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Hydrolysis: The trifluoroethyl ester can be hydrolyzed to form the corresponding azetidine-1-carboxylic acid.
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Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
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Ring-Opening Reactions: The azetidine ring can be opened under certain conditions, leading to the formation of linear derivatives.
Biological and Pharmaceutical Applications
While specific biological activities of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate are not well-documented, compounds with similar structures have shown potential in pharmaceutical applications. Azetidine derivatives have been explored for their antimicrobial and anticancer properties, suggesting that further research into the biological activities of this compound could be fruitful.
Research Findings and Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | Approximately 221.13 g/mol | Calculated |
| Synthesis Method | Reaction with trifluoroethyl chloroformate | General Organic Chemistry Principles |
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